molecular formula C14H17N3O4 B145024 H-Trp-ser-OH CAS No. 133101-40-3

H-Trp-ser-OH

Cat. No. B145024
M. Wt: 291.3 g/mol
InChI Key: MYVYPSWUSKCCHG-JQWIXIFHSA-N
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Description

Hydrogen Exchange in Serine and Threonine Residues

The study of hydrogen exchange rates in serine (Ser) and threonine (Thr) residues, as described in the first paper, provides valuable insights into the structural refinement of proteins. The research demonstrates the use of nuclear magnetic resonance (NMR) methods to monitor the exchange rates of hydroxyl groups in these residues, which are crucial for identifying slowly exchanging polar side-chain protons. These protons serve as sources of nuclear Overhauser effect (NOE) restraints, which are essential for refining protein structures. The paper highlights the identification of slowly exchanging Ser/Thr-OH groups by monitoring the carbon-13 (13C) signals in a water/deuterium oxide mixture, which contributes significantly to defining the spatial positions of OH protons and hydrogen-bonding acceptor atoms in proteins .

Synthesis of Nucleopeptide Fragments

The second paper discusses the solid-phase synthesis of a nucleopeptide fragment from the nucleoprotein of Bacillus Subtilis phage φ29. The fragment, H-Asp-Ser[pAAGTAAGCC]-Glu-OH, was prepared using a solid-phase phosphite triester approach with protected nucleosides. The oligonucleotide was linked to the solid support via an oxalyl ester anchor, which is extremely base-labile. This research contributes to the field of synthetic chemistry by providing a method for the preparation of DNA-nucleopeptide conjugates .

Molecular Structure of Trp-Ser Dipeptide

The third paper presents a detailed analysis of the natural dipeptide H-Trp-Ser-OH, including its infrared-UV double resonance spectra and quantum chemical calculations. The study identifies two conformers with compact folded structures featuring hydrogen bonds and stacking interactions between the serine residue and the indole ring of tryptophan. The research emphasizes the importance of including dispersion in quantum chemical calculations for an accurate description of conformer energies and highlights the complexity of dipeptide conformations .

Biocatalytic Synthesis of Tryptophan Analogues

In the fourth paper, the enzyme TrpB is explored as a biocatalytic platform for the synthesis of tryptophan (Trp) analogues from serine (Ser) and indole analogues. Directed evolution of TrpB from various organisms resulted in catalysts capable of synthesizing enantiopure Trp analogues with substitutions at different positions on the indole ring. This study showcases the potential of enzymes to perform enantioselective synthesis with high chemo- and stereoselectivity, offering a more efficient alternative to traditional chemical synthesis methods .

Characterization of Hydrogensquarates

The fifth paper focuses on the synthesis and characterization of hydrogensquarates of dipeptide l-threonyl-l-serine (H-Thr-Ser-OH) and l-serine (HSq × Ser). The research includes spectroscopic characterization and theoretical predictions of the structures of these compounds. The study reveals that the hydrogensquarates consist of positively charged dipeptide or amino acid moieties and negatively charged hydrogensquarate anions, stabilized by strong intermolecular hydrogen bonds. The findings contribute to the understanding of the structural properties of these compounds .

Hydrogen Bonding Involving Aromatic Amino Acids

The sixth paper compares various types of hydrogen bonds involving aromatic amino acids using ab initio calculations. The study evaluates the strength of conventional hydrogen bonds, OH..phi bonds, and CH..O interactions involving the aromatic groups of phenylalanine (Phe), tyrosine (Tyr), tryptophan (Trp), and histidine (His). The research concludes that His forms the strongest conventional hydrogen bonds, followed by Tyr and Trp. The paper provides insights into the significance of these interactions in protein structure .

Scientific Research Applications

  • Conformational Analysis and Molecular Interactions

    • H-Trp-Ser-OH, a natural di-peptide, demonstrates significant interactions in its structure, including hydrogen bonding and stacking interactions between the backbone and indole side-chain. These interactions are critical in understanding peptide conformations and molecular interactions (Häber et al., 2008).
  • Antioxidant Activity and Molecular Behavior

    • Research on similar compounds like serotonin (5-hydroxytryptamine, SER), which share structural similarities with H-Trp-ser-OH, reveals insights into the antioxidant activity and stereoelectronic features important for structure stabilization in biochemical contexts (Lobayan & Schmit, 2018).
  • Biological Detection and Monitoring

    • Compounds related to H-Trp-ser-OH can be used in advanced sensing techniques, such as fluorescence-surface enhanced Raman scattering (SERS) dual-mode nanosensors, for detecting and monitoring crucial biological entities like hydroxyl radicals in living cells (Qu et al., 2017).
  • Photocatalytic Applications

    • The photocatalytic decomposition of amino acids, including H-Trp-ser-OH, on surfaces like TiO2 is a significant area of study. Understanding the interactions and decomposition rates of these amino acids aids in developing photocatalytic applications (Tran et al., 2006).
  • Neurotransmitter Synthesis and Metabolism

    • Studies on tryptophan metabolic pathways, which involve H-Trp-ser-OH as a precursor, provide valuable insights into the synthesis and activity of neurotransmitters like serotonin, impacting our understanding of various neurological conditions and treatments (Höglund et al., 2019).

Safety And Hazards

For safety, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c15-10(13(19)17-12(7-18)14(20)21)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,12,16,18H,5,7,15H2,(H,17,19)(H,20,21)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVYPSWUSKCCHG-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Trp-ser-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Häber, K Seefeld, G Engler, S Grimme… - Physical Chemistry …, 2008 - pubs.rsc.org
… In this work we present the IR/UV spectra of the di-peptide H–Trp–Ser–OH (from now on labeled TrpSer) and provide conformational assignments based on state-of-the-art quantum …
Number of citations: 40 pubs.rsc.org
DH Omkvist, DJ Trangbæk, J Mildon, JS Paine… - European Journal of …, 2011 - Elsevier
… The ratio between K m and K i -values for the HX aa -Ser-OH dipeptides were approximately 1, except for H-Tyr-Ser-OH, H-Phe-Ser-OH, H-Ile-Ser-OH and H-Trp-Ser-OH where the K m -…
Number of citations: 5 www.sciencedirect.com
D Kammermeier-Steinke, A Schwarz… - Enzyme and microbial …, 1993 - Elsevier
Here we describe the partial purification of the enzyme from the flavedo of orange fruits and discuss results of a detailed study of the substrate range of the peptide amidase, which is …
Number of citations: 26 www.sciencedirect.com
E Gloaguen, M Mons, K Schwing… - Chemical Reviews, 2020 - ACS Publications
Combined IR and UV laser spectroscopic techniques in molecular beams merged with theoretical approaches have proven to be an ideal tool to elucidate intrinsic structural properties …
Number of citations: 37 pubs.acs.org
JP Gonçalves, ISP de Campos… - …, 2023 - ojs.observatoriolatinoamericano …
As helmintíases constituem um grave problema de saúde pública. Dentre elas, as geo-helmintíases ainda são muito prevalentes em diversos países, principalmente nos países em …
MJ Gouveia, PJ Brindley, F Gärtner… - Journal of Parasitology …, 2020 - hindawi.com
Schistosomiasis remains a major neglected tropical disease. The treatment and control of schistosomiasis rely on a single drug, praziquantel (PZQ). Despite its efficacy, treatment with …
Number of citations: 2 www.hindawi.com
MJ Gouveia, PJ Brindley, G Rinaldi, F Gärtner… - Biomolecules, 2019 - mdpi.com
Schistosomiasis is a major neglected tropical disease. Treatment for schistosomiasis with praziquantel (PZQ), which is effective against the parasite, by itself is not capable to counteract …
Number of citations: 12 www.mdpi.com
KE Riley, M Pitonák, P Jurecka, P Hobza - Chemical Reviews, 2010 - ACS Publications
More than 20 years ago, we published in Chemical ReViews a paper entitled “Intermolecular Interactions between Medium-Sized Systems. Nonempirical and Empirical Calculations of …
Number of citations: 832 pubs.acs.org

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